molecular formula C7H8BNO5 B591579 (2-Methoxy-5-nitrophenyl)boronic acid CAS No. 677746-35-9

(2-Methoxy-5-nitrophenyl)boronic acid

Cat. No. B591579
CAS RN: 677746-35-9
M. Wt: 196.953
InChI Key: CCKCSFVTRYBXAW-UHFFFAOYSA-N
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Description

“(2-Methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 677746-35-9 . It has a molecular weight of 196.96 and its IUPAC name is 2-methoxy-5-nitrophenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The linear formula for “this compound” is C7H8BNO5 . The InChI code is 1S/C7H8BNO5/c1-14-7-3-2-5 (9 (12)13)4-6 (7)8 (10)11/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, boronic acids are generally used in Suzuki–Miyaura coupling reactions . This process involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Diol Recognition and Binding

(2-Methoxy-5-nitrophenyl)boronic acid demonstrates a significant ability to bind to diols. This is exemplified in studies where it showed comparable affinity to that of an ortho-methylamino substituted boronic acid in binding to both a catechol dye and fructose (Mulla, Agard, & Basu, 2004). Furthermore, it has been investigated for its capacity to specifically reduce fructose in food matrices, such as fruit juice, highlighting its potential utility in the food industry (Pietsch & Richter, 2016).

Fluorescence Quenching Studies

The compound has been the subject of fluorescence quenching studies. For instance, research involving the fluorescence quenching of boronic acid derivatives by aniline in alcohols noted a negative deviation from the Stern–Volmer equation, suggesting complex interactions at play (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Sugar Binding Interactions

It has been studied for its binding interaction with various sugars, where its fluorescence intensity changes upon the addition of sugars like dextrose, arabinose, xylose, sucrose, and lactose. This indicates its potential for applications in detecting and analyzing sugar compositions (Bhavya et al., 2016).

Macrocycle and Polymer Chemistry

This compound has been utilized in the synthesis of macrocyclic compounds and boronates, contributing to advances in macrocycle and polymer chemistry. These compounds have potential applications in materials science and catalysis (Fárfan et al., 1999).

Cross-Coupling Reactions

This boronic acid derivative has been employed in Suzuki-Miyaura cross-coupling reactions. Such reactions are pivotal in the synthesis of highly functionalized organic compounds, which have broad implications in pharmaceuticals and materials science (Kuethe & Childers, 2008).

Spectroscopic Reporter Compounds

The compound's role in the design of boronic acid spectroscopic reporter compounds has been explored. This involves utilizing the pKa-lowering effect of diol binding for creating compounds that change their spectroscopic properties upon diol binding, thus aiding in the detection and analysis of saccharides (Ni, Fang, Springsteen, & Wang, 2004).

Safety and Hazards

“(2-Methoxy-5-nitrophenyl)boronic acid” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mechanism of Action

Target of Action

The primary targets of (2-Methoxy-5-nitrophenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is a boronic acid, which is a class of compounds known for their ability to form stable complexes with diols .

Mode of Action

This compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid transfers a formally nucleophilic organic group to a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and is used in the creation of a wide range of organic compounds . The compound also contributes to the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and atmosphere . The compound is stable and readily prepared, making it environmentally benign . It should be stored in an inert atmosphere at 2-8°c to maintain its stability .

properties

IUPAC Name

(2-methoxy-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKCSFVTRYBXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666866
Record name (2-Methoxy-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677746-35-9
Record name B-(2-Methoxy-5-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677746-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxy-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-5-nitrophenyl)boronic acid
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